molecular formula C10H8ClN B599464 8-Chloro-6-methylquinoline CAS No. 19655-46-0

8-Chloro-6-methylquinoline

Cat. No. B599464
CAS RN: 19655-46-0
M. Wt: 177.631
InChI Key: YCKJRSIWSMRLCJ-UHFFFAOYSA-N
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Description

8-Chloro-6-methylquinoline is a nitrogen-containing bicyclic compound . It has a molecular weight of 177.63 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 8-Chloro-6-methylquinoline is 1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 . This indicates that the compound has a molecular formula of C10H8ClN .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Chloro-6-methylquinoline are not detailed in the available literature, quinoline derivatives are known to be involved in a variety of reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .


Physical And Chemical Properties Analysis

8-Chloro-6-methylquinoline is a solid or liquid at room temperature .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
    • They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • In this series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile (33) was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin .
  • Synthetic Organic Chemistry

    • Quinoline is an essential scaffold for leads in drug discovery .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Microbiology

    • 6-Methylquinoline, a compound similar to 8-Chloro-6-methylquinoline, can be used as a primary carbon source in the culture of Pseudomonas putida QP1 . This could potentially be used in bioremediation or other microbiological applications.
  • Biochemistry

    • 6-Methylquinoline was used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for determination of chloride in biological systems . This suggests that 8-Chloro-6-methylquinoline could potentially be used in similar applications, such as the development of new fluorescent probes or dyes.
  • Cancer Research

    • The tumorigenic potential of 8-Methylquinoline, a compound similar to 8-Chloro-6-methylquinoline, has been evaluated in newborn CD-1 mice and Sprague-Dawley rats . This suggests that 8-Chloro-6-methylquinoline could potentially be used in similar cancer research applications.
  • Chemistry

    • 8-Methylquinoline has been used in the preparation of osmium chloridophosphine complexes, as quinoline carbene tautomers . This suggests that 8-Chloro-6-methylquinoline could potentially be used in similar chemical synthesis applications.
  • Green Chemistry

    • Quinoline and its derivatives have been the focus of green chemistry research . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, quinoline and its analogs have been synthesized using eco-friendly and safe reusable catalysts .
  • Antiviral Research

    • Quinoline derivatives have been found to have anti-SARS-CoV-2 activity . This suggests that 8-Chloro-6-methylquinoline could potentially be used in antiviral research, particularly in the development of treatments for COVID-19.
  • Anti-Tuberculosis Research

    • Quinoline derivatives have been found to have anti-tuberculosis activity . This suggests that 8-Chloro-6-methylquinoline could potentially be used in anti-tuberculosis research.
  • Cardiovascular Research

    • Quinoline derivatives have been found to have cardiovascular effects . This suggests that 8-Chloro-6-methylquinoline could potentially be used in cardiovascular research.
  • Anti-Inflammatory Research

    • Quinoline derivatives have been found to have anti-inflammatory effects . This suggests that 8-Chloro-6-methylquinoline could potentially be used in anti-inflammatory research.
  • Antioxidant Research

    • Quinoline derivatives have been found to have antioxidant activity . This suggests that 8-Chloro-6-methylquinoline could potentially be used in antioxidant research.

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKJRSIWSMRLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728292
Record name 8-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-methylquinoline

CAS RN

19655-46-0
Record name 8-Chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-6-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
TA Neely, JD Capps - Journal of the American Chemical Society, 1955 - ACS Publications
… arsonic acids derived from 8-chloro-6-methylquinoline were … nitrated under conditions similar to those described for the nitration of 8-chloro-6-methylquinoline. Purification was …
Number of citations: 6 pubs.acs.org
DC Morrison - Journal of the American Chemical Society, 1955 - ACS Publications
alog. Experimental The sulfenyl chlorides were prepared in toluene or chloroform solutions, by chlorinating the mercaptan or disulfide with sulfuryl chloride at ice or Dry Ice temperatures …
Number of citations: 98 pubs.acs.org
N De Kimpe, M Keppens - Tetrahedron, 1996 - Elsevier
… The 6-methyl analogue 15b underwent a similar oxidation into 8-chloro-6-methylquinoline (10b) (77 %) under analogous reaction conditions (5 days reflux in toluene), but afforded the …
Number of citations: 53 www.sciencedirect.com
TA Hilder, A Robinson, SH Chung - ACS Chemical Neuroscience, 2017 - ACS Publications
Mutations of hNa v 1.7 that cause its activities to be enhanced contribute to severe neuropathic pain. Only a small number of hNa v 1.7 specific inhibitors have been identified, most of …
Number of citations: 6 pubs.acs.org
TA Neely - 1953 - Chemistry
Number of citations: 0

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